8-Hydroxy-2-quinolinesulfonic acid monohydrate
Overview
Description
8-Hydroxy-2-quinolinesulfonic acid monohydrate is a chemical compound with the molecular formula C9H7NO4S·H2O and a molecular weight of 243.24 g/mol . It is a derivative of 8-hydroxyquinoline, which is known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Mechanism of Action
Target of Action
It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
8-Hydroxy-2-quinolinesulfonic acid monohydrate and its derivatives have been found to exhibit antifungal activity. The compound interacts with the cell wall and cell membrane of fungi, leading to their disruption . For instance, one derivative, chloroiodohydroxyquinoline, disrupts the cell wall and inhibits the formation of pseudohyphae in Candida albicans . Another derivative, 8-hydroxy-5-quinolinesulfonic acid, impairs the functional integrity of the cell membrane .
Biochemical Pathways
The compound’s ability to form complexes with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ , suggests that it may interfere with metal-dependent enzymatic processes and disrupt cellular homeostasis.
Result of Action
The result of the action of this compound is the disruption of fungal cell walls and membranes, leading to cell death . This antifungal activity, combined with the broad-spectrum antimicrobial activity demonstrated by 8-Hydroxyquinoline derivatives , suggests potential therapeutic applications for this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . It should also be stored away from oxidizing agents and bases to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-2-quinolinesulfonic acid monohydrate typically involves the sulfonation of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 2-position . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar sulfonation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the monohydrate form with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-quinolinesulfonic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-2-quinolinesulfonic acid monohydrate has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions due to its chelating properties.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of fluorescent probes and sensors for environmental monitoring.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Another sulfonated derivative with similar chelating properties.
8-Hydroxyquinoline-7-sulfonic acid: A positional isomer with distinct chemical and biological properties.
Uniqueness
8-Hydroxy-2-quinolinesulfonic acid monohydrate is unique due to the specific position of the sulfonic acid group, which influences its reactivity and chelating ability. This positional specificity allows for targeted applications in metal ion detection and biological studies .
Properties
IUPAC Name |
8-hydroxyquinoline-2-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVWNIJUCGABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716774 | |
Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20946-17-2 | |
Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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